REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:13][CH2:14][CH3:15])[CH2:5][N:6]=[CH:7][C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[CH3:2].[BH4-].[Na+]>C(O)C>[CH2:14]([O:13][CH:4]([O:3][CH2:1][CH3:2])[CH2:5][NH:6][CH2:7][C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN=CC=1SC=CC1)OCC
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
little by little at room temperature and the mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated from the reaction solution in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was poured over 300 mL of a 10% aqueous solution of acetic acid
|
Type
|
WASH
|
Details
|
The resulting aqueous solution was washed with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
subjected to extraction with diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated solution of sodium chloride successively and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNCC=1SC=CC1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |